2-(3-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
Chemical Structure: The compound features a tetrahydroquinoline core substituted at position 1 with a propane-1-sulfonyl group and at position 6 with an acetamide moiety bearing a 3-methylphenoxy substituent. Its molecular formula is C₂₁H₂₆N₂O₅S, with a molecular weight of 418.5065 g/mol .
For example:
- Alkylation of phenolic intermediates using potassium carbonate and alkyl halides (e.g., propane sulfonyl chloride) .
- Amidation via coupling reactions, as seen in the preparation of N-benzyl-substituted tetrahydroisoquinolines .
Physicochemical Properties:
Key spectral data (NMR, mass spectrometry) and physical properties (e.g., melting point, solubility) are inferred from structurally similar compounds:
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-12-28(25,26)23-11-5-7-17-14-18(9-10-20(17)23)22-21(24)15-27-19-8-4-6-16(2)13-19/h4,6,8-10,13-14H,3,5,7,11-12,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTUPZSNHCKTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Positional Substitution Effects: Substitution at the 6-position of tetrahydroquinoline/isoquinoline cores (e.g., methoxy, phenoxy, or acetamide groups) significantly impacts receptor binding and lipophilicity. The target compound’s 3-methylphenoxy group balances lipophilicity and steric bulk compared to the methoxy variant in BF22084 . 1-Position modifications: Sulfonyl groups (e.g., propane-1-sulfonyl) enhance solubility and metabolic stability, whereas acyl groups (e.g., thiophene-2-carbonyl) may increase enzymatic resistance .
Functional Group Comparisons: Acetamide Linkage: Present in all listed compounds, this group facilitates hydrogen bonding with biological targets. The 3-methylphenoxy substituent in the target compound may reduce polarity compared to electron-withdrawing groups (e.g., trifluoromethyl in Goxalapladib) . Sulfonyl vs. Carbonyl: Sulfonyl groups (target compound, BF22084) improve water solubility, whereas carbonyl groups (e.g., thiophene-2-carbonyl) enhance membrane permeability .
Biological Implications: Tetrahydroquinoline/isoquinoline derivatives are frequently explored for central nervous system (CNS) targets (e.g., orexin receptors) due to their blood-brain barrier permeability . Larger molecules like Goxalapladib prioritize peripheral activity (e.g., anti-atherosclerosis) but face challenges in bioavailability due to high molecular weight .
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